An In-Depth Technical Guide to 4-Chloro-7-methoxyquinolin-6-ol (CAS No. 205448-74-4)
An In-Depth Technical Guide to 4-Chloro-7-methoxyquinolin-6-ol (CAS No. 205448-74-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-7-methoxyquinolin-6-ol, a key building block in medicinal chemistry. From its fundamental properties to its synthesis and applications, this document serves as an in-depth resource for professionals in the field of drug discovery and development.
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Its versatile structure has been instrumental in the development of drugs across various therapeutic areas, including anticancer, antimalarial, and anti-inflammatory agents. 4-Chloro-7-methoxyquinolin-6-ol, with its specific substitution pattern, has emerged as a particularly valuable intermediate, primarily due to its role in the synthesis of targeted cancer therapies. The strategic placement of the chloro, methoxy, and hydroxyl groups provides multiple points for chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles of derivative compounds.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-7-methoxyquinolin-6-ol is essential for its effective utilization in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 205448-74-4 | [1][2] |
| Molecular Formula | C₁₀H₈ClNO₂ | [1][2] |
| Molecular Weight | 209.63 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| LogP | 2.27 |
Synthesis of 4-Chloro-7-methoxyquinolin-6-ol: A Strategic Approach
The synthesis of 4-Chloro-7-methoxyquinolin-6-ol is a critical process for its application in drug development. While a specific, publicly available, detailed protocol for this exact molecule is not prevalent, a robust synthetic strategy can be devised based on established quinoline chemistry and patent literature for analogous compounds. The most logical and industrially scalable approach involves the chlorination of a 4-hydroxyquinoline precursor.
A plausible synthetic pathway initiates from a suitably substituted aniline, which undergoes cyclization to form the quinoline core, followed by a crucial chlorination step.
Proposed Synthetic Workflow
The following diagram illustrates a probable synthetic route to 4-Chloro-7-methoxyquinolin-6-ol.
Caption: Proposed synthetic workflow for 4-Chloro-7-methoxyquinolin-6-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on analogous transformations found in the chemical literature.
Step 1: Synthesis of 7-Methoxyquinolin-4,6-diol (Precursor)
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To a stirred solution of 4-amino-2-methoxyphenol in a suitable high-boiling solvent (e.g., diphenyl ether), add diethyl malonate.
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Heat the mixture to reflux (approximately 250-260 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
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Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.
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Collect the solid by filtration, wash thoroughly with hexane, and dry under vacuum to yield 7-methoxyquinolin-4,6-diol.
Step 2: Chlorination to 4-Chloro-7-methoxyquinolin-6-ol
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In a flask equipped with a reflux condenser and a gas trap, suspend the 7-methoxyquinolin-4,6-diol in an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Heat the mixture to reflux (typically 80-110 °C) and maintain for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.
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Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of acidic gases.
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Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.
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Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 4-Chloro-7-methoxyquinolin-6-ol.
Reactivity and Role in Synthesis
The chemical reactivity of 4-Chloro-7-methoxyquinolin-6-ol is dominated by the C4-chloro substituent. The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. This activation is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the Meisenheimer intermediate formed during the substitution process.
This reactivity is the cornerstone of its utility as a synthetic intermediate. A wide range of nucleophiles, including amines, phenols, and thiols, can displace the chloride, allowing for the introduction of diverse functionalities at this position. This is a key strategy in the synthesis of many kinase inhibitors.
Caption: Reactivity of the C4-chloro group in nucleophilic aromatic substitution.
Applications in Drug Development: A Gateway to Kinase Inhibitors
The primary application of 4-Chloro-7-methoxyquinolin-6-ol in drug development is as a key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Many TKIs feature a quinoline core, where the 4-position is substituted with an aniline or phenoxy group that binds to the hinge region of the kinase's ATP-binding pocket.
A prominent example of a drug synthesized from a closely related intermediate is Lenvatinib, a multi-target TKI used in the treatment of various cancers. The synthesis of Lenvatinib involves the coupling of 4-chloro-7-methoxyquinoline-6-carboxamide with a substituted phenol.[3][4][5] This highlights the critical role of the 4-chloroquinoline moiety in accessing this class of drugs. It is highly probable that 4-Chloro-7-methoxyquinolin-6-ol serves as a precursor for the synthesis of Lenvatinib analogs and other novel kinase inhibitors.
The hydroxyl group at the 6-position offers an additional site for modification, allowing for the exploration of structure-activity relationships and the development of new chemical entities with improved pharmacological properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-Chloro-7-methoxyquinolin-6-ol. It is predicted to be a solid. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-Chloro-7-methoxyquinolin-6-ol is a strategically important chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C4-chloro group to nucleophilic substitution, makes it a valuable building block for the synthesis of complex molecules, most notably tyrosine kinase inhibitors. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to develop the next generation of targeted therapeutics.
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